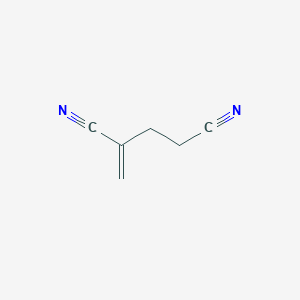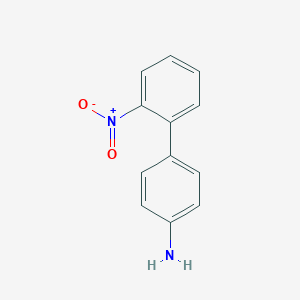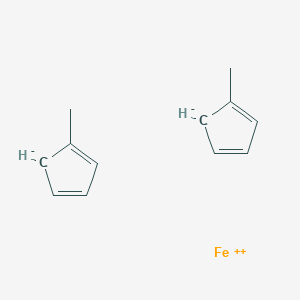
Iron(2+);1-methylcyclopenta-1,3-diene
Vue d'ensemble
Description
Iron(2+);1-methylcyclopenta-1,3-diene represents a class of organometallic compounds where iron is coordinated with diene ligands. These complexes have been extensively studied due to their interesting chemical properties and reactions, which are useful in organic synthesis and materials science.
Synthesis Analysis
Iron carbonyl complexes of dienes are synthesized via various routes, including the reaction of dienes with iron carbonyls in the presence of specific catalysts or conditions. For instance, the synthesis of tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron illustrates the versatility of iron carbonyls to form complex structures with dienes, offering a synthetic equivalent for further chemical transformations (Ong & Chien, 1996).
Molecular Structure Analysis
The molecular structure of iron carbonyl diene complexes reveals interesting coordination patterns. For example, the crystal and molecular structure analysis of iron carbonyls of 2,3,5,6-tetrakis(methylene)bicyclo[2.2.2]octane provided insights into the bonding nature between iron and the diene ligands, showing how the metal's coordination can influence the overall molecular geometry and stability (Pinkerton et al., 1979).
Chemical Reactions and Properties
Iron carbonyl diene complexes undergo various chemical reactions, highlighting their chemical reactivity and applicability in organic synthesis. The tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron complex, for example, reacts with electrophiles and nucleophiles, demonstrating its utility in the synthesis of cyclohexen-2-ones with the introduction of functional groups (Ong, Wang, & Chien, 1998).
Physical Properties Analysis
The physical properties of iron carbonyl diene complexes, such as solubility, melting points, and molecular geometry, are critical for their application in various chemical reactions. These properties are influenced by the nature of the diene ligand and the coordination environment around the iron center.
Chemical Properties Analysis
Iron carbonyl diene complexes exhibit a wide range of chemical properties, including regio- and diastereoselectivity in cycloaddition reactions. The iron-catalyzed [4+4]-cycloaddition of 1,3-dienes, for example, showcases the regioselectivity and catalyst-controlled access to diastereomers, underlining the importance of these complexes in synthetic chemistry (Kennedy et al., 2019).
Applications De Recherche Scientifique
Iron Carbonyls of Bicyclo[2.2.2]octane
- The study by Pinkerton et al. (1979) investigated the reaction of bicyclo[2.2.2]octane with iron carbonyls, resulting in different isomers of (η4-1,3-diene)Fe(CO)3 complexes. X-ray crystallography was used to determine the structure of these complexes, providing insights into their molecular dimensions and hydrogen atom positions (Pinkerton et al., 1979).
Cycloaddition Reactions
- Ong and Chien (1996) described the 1,3-dipolar cycloaddition reactions of tricarbonyl iron complex with 1,3-dienes, demonstrating its utility as a synthetic intermediate for constructing spiro[4.5]decane systems (Ong & Chien, 1996).
Synthesis via Tricarbonyl(η4-diene)Iron Complexes
- Knölker (1999) explored the use of tricarbonyl(η4-1,3-diene)iron complexes in organic synthesis, highlighting their application in the synthesis of various natural products and biologically active compounds (Knölker, 1999).
Polyenes and Ironcarbonyl Complexes
- Research by Vogel and Roulet (1989) focused on the synthesis and chemistry of mono and dimetallic ironcarbonyl complexes of exocyclic polyenes. They investigated the influence of the (diene)Fe(CO)3 moiety on various chemical reactions (Vogel & Roulet, 1989).
Iron-Catalyzed [4+4]-Cycloaddition
- Kennedy et al. (2019) reported on the iron-catalyzed [4+4]-cycloaddition of 1,3-dienes, achieving high regioselectivity and diastereoselectivity. This study provided insights into the catalytic mechanisms and the structural characterization of iron complexes (Kennedy et al., 2019).
Propriétés
IUPAC Name |
iron(2+);1-methylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOVAWUSMUMHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926295 | |
| Record name | Iron(2+) bis(2-methylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(2+);1-methylcyclopenta-1,3-diene | |
CAS RN |
1291-47-0 | |
| Record name | 1,1′-Dimethylferrocene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Dimethylferrocene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001291470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+) bis(2-methylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



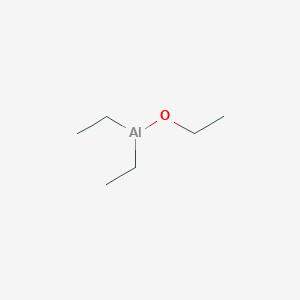
![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)
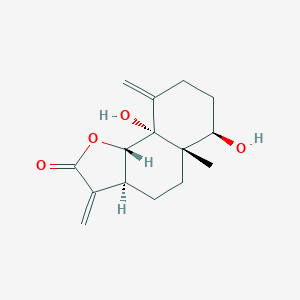
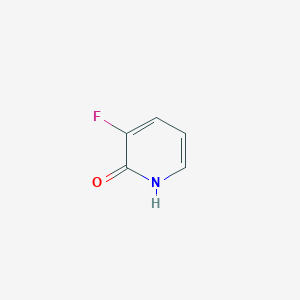
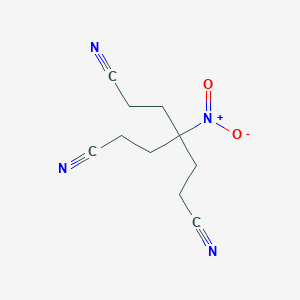
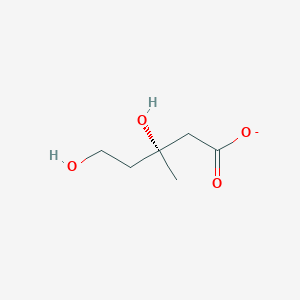

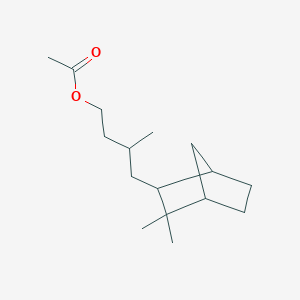
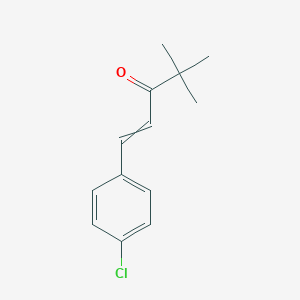
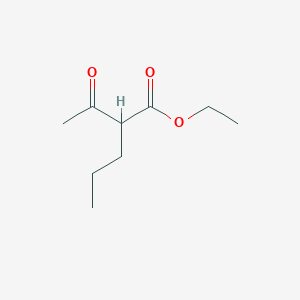
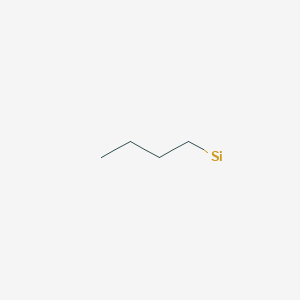
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
